BenchChemオンラインストアへようこそ!

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide

Structural isomerism Target selectivity ALK vs. CCR5

N-(1-Cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (CAS 1209279-89-9, molecular formula C21H20F3N5O3, MW 447.42 g/mol) is a small-molecule research compound belonging to the N-(1-cyanocyclopentyl)acetamide chemotype. Preliminary pharmacological screening identifies this compound as a CCR5 (C-C chemokine receptor type antagonist.

Molecular Formula C21H20F3N5O3
Molecular Weight 447.418
CAS No. 1209279-89-9
Cat. No. B2503877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide
CAS1209279-89-9
Molecular FormulaC21H20F3N5O3
Molecular Weight447.418
Structural Identifiers
SMILESC1CCC(C1)(C#N)NC(=O)CNC2=C(C=CC(=C2)[N+](=O)[O-])NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C21H20F3N5O3/c22-21(23,24)14-4-3-5-15(10-14)27-17-7-6-16(29(31)32)11-18(17)26-12-19(30)28-20(13-25)8-1-2-9-20/h3-7,10-11,26-27H,1-2,8-9,12H2,(H,28,30)
InChIKeyHJDWZTXTTVBEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (CAS 1209279-89-9): Compound Profile for Procurement Evaluation


N-(1-Cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (CAS 1209279-89-9, molecular formula C21H20F3N5O3, MW 447.42 g/mol) is a small-molecule research compound belonging to the N-(1-cyanocyclopentyl)acetamide chemotype. Preliminary pharmacological screening identifies this compound as a CCR5 (C-C chemokine receptor type 5) antagonist [1]. The compound is also described in vendor annotations as an inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) [2]. It shares an identical molecular formula (C21H20F3N5O3) with the ALK inhibitor zotizalkib (TPX-0131, CAS 2648641-36-3) but possesses a distinct substitution pattern—featuring a 5-nitro-2-[3-(trifluoromethyl)anilino]aniline motif—that redirects its biological target engagement away from anaplastic lymphoma kinase toward chemokine receptor and/or paracaspase pathways [2].

Why Generic In-Class Substitution of N-(1-Cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide Is Scientifically Unjustified


The N-(1-cyanocyclopentyl)acetamide scaffold supports diverse target engagement profiles that are exquisitely sensitive to the distal aniline substitution pattern. The target compound carries a 5-nitro-2-[3-(trifluoromethyl)anilino]aniline moiety that is structurally distinct from other C21H20F3N5O3 isomers such as zotizalkib (TPX-0131), which incorporates a macrocyclic pyrazolo-pyridine core and potently inhibits ALK kinase (wild-type IC50 = 1.4 nM) . Preliminary screening data indicate that the target compound instead exhibits CCR5 antagonist activity [1], while BindingDB counter-screening data confirm it is devoid of meaningful affinity for adenosine A1/A2A receptors (Ki > 100,000 nM), DPP2, PREP, and FAP (IC50 > 50,000–100,000 nM) [2]. These selectivity fingerprints are non-transferable between superficially similar analogs; substituting a different N-(1-cyanocyclopentyl)acetamide derivative would compromise the target-specific pharmacological profile required for CCR5- or MALT1-focused research programs. The quantitative evidence below substantiates why this specific compound—not an in-class alternative—must be specified.

Quantitative Differentiation Evidence for N-(1-Cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (CAS 1209279-89-9) Versus Structural Analogs


Structural Isomer Discrimination: Target Profile Divergence from Zotizalkib (TPX-0131, CAS 2648641-36-3)

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (CAS 1209279-89-9) and zotizalkib (TPX-0131, CAS 2648641-36-3) are structural isomers sharing the identical molecular formula C21H20F3N5O3. Despite this isomeric relationship, the target compound incorporates a 5-nitro-2-[3-(trifluoromethyl)anilino]aniline core, whereas zotizalkib features a rigid macrocyclic pyrazolo-pyridine scaffold that binds within the ATP pocket of ALK kinase. This structural divergence produces fundamentally different target engagement: zotizalkib potently inhibits wild-type ALK (IC50 = 1.4 nM) and ALK resistance mutants G1202R and L1196M (IC50 = 0.3 nM each) [1], while the target compound shows no reported ALK activity and instead is identified as a CCR5 antagonist in preliminary pharmacological screening [2]. Researchers requiring CCR5 pathway modulation cannot substitute zotizalkib (an ALK inhibitor) and vice versa.

Structural isomerism Target selectivity ALK vs. CCR5

Adenosine Receptor Counter-Screening: Absence of Off-Target Affinity vs. Promiscuous Chemotypes

In radioligand displacement assays, N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide exhibits negligible binding to adenosine A2A and A1 receptors. The Ki for the A2A receptor is >100,000 nM (displacement of [3H]-NECA from rat striatal membranes in the presence of the A1 agonist N6-cyclopentyladenosine), and the Ki for the A1 receptor is likewise >100,000 nM (displacement of [3H]-DPCPX from rat whole brain membranes) [1]. This contrasts sharply with many diarylamine-containing chemotypes in the same molecular weight range that exhibit sub-micromolar adenosine receptor affinity. This lack of adenosine receptor engagement supports the compound's selectivity profile for its intended target (CCR5 or MALT1) and reduces the risk of adenosine-mediated off-target effects.

Selectivity profiling Adenosine A2A receptor Radioligand displacement

Protease Panel Counter-Screening: DPP2, PREP, and FAP Inactivity vs. Serine Protease Inhibitor Chemotypes

The compound was counter-screened against three serine proteases: human dipeptidyl peptidase 2 (DPP2), human prolyl endopeptidase (PREP), and mouse prolyl endopeptidase FAP. In all three assays, the compound showed IC50 values >50,000 nM to >100,000 nM, indicating essentially no inhibitory activity [1]. This is noteworthy because the N-(1-cyanocyclopentyl)acetamide core resembles certain protease inhibitor pharmacophores. The absence of activity against DPP2, PREP, and FAP distinguishes this compound from cyanopyrrolidine-based DPP inhibitors and prolyl endopeptidase inhibitors that often co-inhibit these enzymes at sub-micromolar concentrations.

Dipeptidyl peptidase 2 Prolyl endopeptidase FAP inhibition

CCR5 Antagonist Phenotype: Preliminary Pharmacological Activity Differentiation from Maraviroc Chemotype

Preliminary pharmacological screening reported by Zhang (2012) identifies N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide as a CCR5 antagonist with potential utility in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The compound's diarylamine scaffold with a 3-(trifluoromethyl)anilino substituent is structurally distinct from the tropane-based maraviroc chemotype (the only clinically approved CCR5 antagonist) and from the quaternary ammonium TAK-779 series. While quantitative CCR5 IC50 or binding Ki data remain to be published in peer-reviewed literature for this specific compound, the structural divergence from existing CCR5 antagonist classes suggests a potentially novel binding mode.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Recommended Research and Industrial Application Scenarios for N-(1-Cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (CAS 1209279-89-9)


CCR5 Receptor Pharmacology Studies Requiring a Non-Tropane, Non-Quaternary Ammonium Antagonist Scaffold

The compound is suitable as a tool molecule for academic or industrial CCR5 receptor pharmacology research where a diarylamine-based chemotype distinct from the maraviroc (tropane) and TAK-779 (quaternary ammonium) series is desired. Its structural novelty—specifically the 5-nitro-2-[3-(trifluoromethyl)anilino]aniline motif—offers a complementary binding mode exploration opportunity [1]. Researchers should note that quantitative CCR5 binding affinity data (IC50/Ki) remain unpublished; therefore, in-house potency determination is a prerequisite for any structure-activity relationship (SAR) campaign.

Selectivity Profiling and Chemical Probe Development in MALT1-Dependent Lymphoma Models

Based on vendor annotations describing MALT1 inhibitory activity, the compound may serve as a starting point for MALT1-targeted chemical probe development in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) or other MALT1-dependent malignancy models. The counter-screening data confirming inactivity against adenosine receptors (Ki > 100,000 nM), DPP2, PREP, and FAP (IC50 > 50,000–100,000 nM) support its use as a relatively clean tool for cellular target engagement studies [2]. However, direct MALT1 enzymatic IC50 data must be independently verified, as publicly available quantitative data for this specific compound are currently absent.

Negative Control Compound for ALK Kinase Inhibitor Studies Involving the C21H20F3N5O3 Isomer Space

Because this compound is a structural isomer of the potent ALK inhibitor zotizalkib (TPX-0131, wild-type ALK IC50 = 1.4 nM) but lacks ALK inhibitory activity, it can be deployed as a matched negative control in experiments designed to validate ALK-dependent phenotypes. The identical molecular formula (C21H20F3N5O3) controls for non-specific effects attributable to physicochemical properties (e.g., lipophilicity, solubility, membrane permeability), while the distinct substitution pattern ensures target-specific effects are attributable solely to ALK engagement by zotizalkib and not by the isomer [3].

Chemokine Receptor Panel Screening and HIV Entry Inhibition Assays

Given the preliminary identification as a CCR5 antagonist, this compound is appropriate for inclusion in chemokine receptor panel screening campaigns aimed at identifying novel CCR5 antagonists for HIV entry inhibition. The compound's lack of adenosine receptor and serine protease activity minimizes confounding signals in cell-based HIV-1 fusion assays (e.g., HeLa P4/R5 – CHO-tat cell-cell fusion models). Procurement for this application should be accompanied by a plan for confirmatory CCR5 binding and functional antagonism assays, as quantitative primary data are not yet publicly available [1].

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.